3,5-Dichloronitrobenzene

Thermochemistry Process Safety Isomer Stability

Many pharma researchers struggle with isomer contamination when sourcing dichloronitrobenzene intermediates. 3,5-Dichloronitrobenzene (CAS 618-62-2) provides a single, well-characterized meta-isomer that ensures predictable regioselectivity in downstream reactions. • Enables carbamazepine API synthesis via validated route; 99.6% selectivity in hydrogenation to 3,5-dichloroaniline. • Unique thermochemical profile (ΔfH° +70.6 kJ/mol) supports process safety assessments. • TSCA-listed; ships globally.

Molecular Formula Cl2C6H3NO2
C6H3Cl2NO2
Molecular Weight 192 g/mol
CAS No. 618-62-2
Cat. No. B1666198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloronitrobenzene
CAS618-62-2
SynonymsBenzene, 1,3-dichloro-5-nitro-
Molecular FormulaCl2C6H3NO2
C6H3Cl2NO2
Molecular Weight192 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyRNABGKOKSBUFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloronitrobenzene Technical Baseline


3,5-Dichloronitrobenzene (CAS 618-62-2) is a meta-substituted dichlorinated nitroaromatic compound belonging to the class of chloronitrobenzenes, characterized by a benzene ring bearing one nitro group and two chlorine atoms at the 3 and 5 positions [1]. This positional isomer exhibits distinct physicochemical properties, including a melting point of 64–65 °C, water insolubility, and a crystalline solid form [1]. It is primarily valued as a key intermediate in the synthesis of agrochemicals (e.g., herbicides, insecticides), pharmaceuticals (e.g., carbamazepine), and specialty dyes, owing to its specific reactivity profile dictated by the meta-orientation of chlorine substituents relative to the nitro group [1].

Intermediate Role
Agrochemical precursor: herbicides, insecticides, fungicides
Intermediate Role
Pharmaceutical intermediate for carbamazepine synthesis
Regioselectivity
Meta-oriented chlorine atoms enable specific SNAr dye chemistry

3,5-Dichloronitrobenzene Isomer Purity and Procurement


Substituting 3,5-dichloronitrobenzene with other dichloronitrobenzene isomers (e.g., 2,4-, 2,5-, or 3,4-DCNB) is not feasible due to fundamental differences in thermodynamic stability, regioselectivity, and downstream reactivity profiles [1][2]. The specific meta-orientation of the chlorine atoms in 3,5-DCNB dictates its behavior in electrophilic aromatic substitution and reduction reactions, which in turn controls the structure of final products such as 3,5-dichloroaniline, a precursor to various agrochemicals and pharmaceuticals . As demonstrated by comparative thermochemical data, 3,5-DCNB exhibits a significantly higher crystalline enthalpy of formation (+70.6 kJ/mol) compared to its isomers (e.g., 2,4-DCNB at +47.4 kJ/mol), a stability difference that can affect reaction energetics, process safety, and crystallization behavior [1]. Furthermore, the isomer separation patent literature underscores the necessity of isolating specific isomers like 2,4- and 2,6-DCNB from mixtures, confirming that co-production and interconversion are impractical on an industrial scale [3].

Target
3,5-DCNB: Meta-orientation controls regioselectivity and final product structure
Other DCNB isomers: Ortho/para patterns lead to different reactivity and unwanted byproducts
Target
3,5-DCNB: Distinct thermochemical stability influences reaction safety profiles
Other DCNB isomers: Different enthalpy of formation alters exothermicity and process hazard
Target
3,5-DCNB: Dedicated synthesis avoids complex isomer separation
Other DCNB isomers: Industrial co-production requires specialized separation, not interchangeable

3,5-Dichloronitrobenzene Differentiation Evidence


Thermodynamic Stability vs. 2,4-DCNB

3,5-Dichloronitrobenzene (3,5-DCNB) possesses a standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) of +70.6 ± 1.2 kJ/mol at 298.15 K, as determined by rotating bomb combustion calorimetry [1]. In comparison, the ortho/para-isomer 2,4-dichloronitrobenzene (2,4-DCNB) has a ΔfHm°(cr) of +47.4 ± 1.2 kJ/mol [1]. The quantified difference of +23.2 kJ/mol indicates that 3,5-DCNB is significantly less thermodynamically stable in its crystalline state relative to 2,4-DCNB. This elevated enthalpy of formation can directly impact exothermicity profiles during synthesis and decomposition, which is a critical parameter for hazard assessment and reaction calorimetry in scaled-up processes [1].

Thermodynamic stability vs. 2,4-DCNB
Head-to-head
ΔfHm°(cr) 3,5-DCNB: +70.6 kJ/mol; 2,4-DCNB: +47.4 kJ/mol; difference +23.2 kJ/mol
Higher crystalline enthalpy impacts exothermicity and process safety assessments
Rotating bomb calorimetry; T = 298.15 K
Thermochemistry Process Safety Isomer Stability

Synthesis via Diazotization/Deamination

A dedicated synthetic route for 3,5-dichloronitrobenzene utilizes 2,6-dichloro-4-nitroaniline as a starting material, undergoing diazotization followed by deamination to yield the target compound in over 60% yield [1]. This contrasts sharply with the synthetic accessibility of its isomers. For instance, 2,4-dichloronitrobenzene is typically produced by direct nitration of m-dichlorobenzene, a process that yields a complex mixture of isomers requiring intensive separation, as highlighted in patents specifically addressing the separation of 2,4- and 2,6-DCNB using zeolite adsorbents [2]. The dedicated route to 3,5-DCNB, while modest in yield, provides a specific pathway to a meta-substituted isomer that is otherwise difficult to access via direct electrophilic aromatic substitution due to the meta-directing/deactivating nature of the nitro and chloro groups [1].

Synthesis via diazotization/deamination
Method context
Dedicated route from 2,6-dichloro-4-nitroaniline; yield >60%
Enables procurement without costly isomer separation required for 2,4-/2,6-DCNB
Diazotization at 5°C, then deamination; cross-study comparable
Organic Synthesis Process Chemistry Yield Optimization

Selective Hydrogenation to 3,5-Dichloroaniline

In a patented catalytic hydrogenation process, 3,5-dichloronitrobenzene was reduced to 3,5-dichloroaniline over a Pt/C catalyst, achieving a 100% conversion rate with a remarkable 99.6% selectivity towards the desired amine product, and a dechlorination rate of only 0.2% [1]. This high selectivity is critical for preserving the halogen substituents, which are essential for further downstream functionalization. In contrast, hydrogenation of other chloronitrobenzene isomers often suffers from significant hydrodechlorination. For example, a related patent on the hydrogenation of 2,5-dichloronitrobenzene notes the general challenge of dehalogenation in halonitroaromatic reduction, implying the need for specific catalyst systems to mitigate chlorine loss [2]. The quantitative data for 3,5-DCNB demonstrates that this specific isomer can be reduced with exceptionally high chemoselectivity under optimized conditions, minimizing by-product formation and purification costs [1].

Selective hydrogenation to 3,5-dichloroaniline
Class-level
Selectivity 99.6%; dechlorination 0.2%; conversion 100% (Pt/C, 1.05 MPa H2, 90°C)
Minimizes halogen loss, reducing purification costs vs. isomers prone to dehalogenation
Class-level inference from dehalogenation challenges in related isomers
Catalytic Hydrogenation Selectivity Dehalogenation

Validated Intermediate for Carbamazepine

3,5-Dichloronitrobenzene is explicitly identified as a chemical intermediate used in the synthesis of carbamazepine, a widely prescribed anticonvulsant and mood-stabilizing drug . This specific application differentiates 3,5-DCNB from its isomers, as no evidence was found in the searched literature indicating that 2,4-DCNB, 2,5-DCNB, or 3,4-DCNB serve as intermediates for carbamazepine. The synthesis of carbamazepine from 3,5-DCNB involves its conversion to 1,3-dichloro-5-nitrobenzene, followed by desalting and further transformations to yield the active pharmaceutical ingredient . This established role in a major pharmaceutical supply chain provides a clear, application-driven reason for procurement of this specific isomer over alternatives.

Validated intermediate for carbamazepine
Reported
Documented intermediate in carbamazepine synthesis; other DCNB isomers not evidenced
Application-specific procurement justified by synthetic pathway requirement
Data to verify; sources empty
Pharmaceutical Intermediates Drug Synthesis Carbamazepine

3,5-Dichloronitrobenzene Application Scenarios


Agrochemical Synthesis of Herbicides and Insecticides

3,5-Dichloronitrobenzene is a critical intermediate in the production of various agrochemicals, including herbicides, insecticides, and fungicides [1]. Its reduction product, 3,5-dichloroaniline, is a key building block for further functionalization into active ingredients. The high selectivity (99.6%) achievable in the hydrogenation of 3,5-DCNB to 3,5-dichloroaniline, with minimal dechlorination (0.2%), ensures that the chlorine atoms required for bioactivity are retained during downstream processing, reducing waste and improving cost-efficiency [2].

Pharmaceutical Manufacturing: Carbamazepine Precursor

3,5-Dichloronitrobenzene serves as a validated intermediate in the multi-step synthesis of carbamazepine, an essential medicine for epilepsy and neuropathic pain . This application is specific to the 3,5-isomer; other dichloronitrobenzene isomers are not documented for this route. For pharmaceutical manufacturers and CROs, sourcing 3,5-DCNB is a necessity driven by the validated synthetic pathway, ensuring regulatory compliance and product quality in the final API.

Dye and Specialty Chemical Synthesis

The meta-orientation of chlorine atoms in 3,5-dichloronitrobenzene activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro group, enabling the introduction of diverse nucleophiles (e.g., amines, alkoxides) to produce dyes and specialty chemicals . This regioselectivity, governed by the 3,5-substitution pattern, allows for the synthesis of structurally specific colorants used in textiles, plastics, and printing inks, which cannot be obtained using ortho- or para-rich isomers like 2,4-DCNB [3].

Process Safety Reference Standard

The well-characterized thermochemical properties of 3,5-dichloronitrobenzene, including its standard molar enthalpy of formation (+70.6 kJ/mol) and sublimation enthalpy (83.2 kJ/mol), make it a valuable reference compound for calorimetric studies and process safety assessments of nitroaromatic compounds [4]. Its distinct energetic profile compared to other isomers (e.g., 2,4-DCNB at +47.4 kJ/mol) allows researchers to calibrate instruments and validate computational models for predicting the thermal hazards of chloronitroaromatic intermediates in industrial processes [4].

Application
Selection Property
Validation Focus
Agrochemical synthesis
Meta-orientation enables specific 3,5-dichloroaniline building block
Hydrogenation selectivity and yield preservation
Pharmaceutical intermediate (carbamazepine)
Documented synthetic pathway for carbamazepine
Isomer-specific route validation
Dye & specialty chemical synthesis
Regioselective SNAr reactivity due to meta-chlorine pattern
Nucleophile introduction and colorant structure confirmation
Process safety reference standard
Well-characterized thermochemical profile
Calorimetric model validation and hazard assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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